molecular formula C9H20ClN3O2 B1392390 1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220017-24-2

1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride

Cat. No. B1392390
CAS RN: 1220017-24-2
M. Wt: 237.73 g/mol
InChI Key: DCORFKAEDGNRQM-UHFFFAOYSA-N
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Description

“1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride” is a chemical compound with the molecular formula C9H19N3O2 . It is available for purchase from various scientific suppliers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethanone group attached to one of the nitrogen atoms. The piperazine ring also has a hydroxyethyl group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.266 Da . Other physical and chemical properties such as density, melting point, pH value, and solubility are not specified in the available literature.

Scientific Research Applications

Antiviral Research

  • Anti-HIV Activity : Research has explored derivatives of piperazinyl compounds for potential anti-HIV properties. For instance, a study synthesized various derivatives from 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, aiming to develop new non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).

Antifungal and Antibacterial Applications

  • Antifungal and Antibacterial Activities : Several studies have focused on synthesizing compounds that exhibit significant antifungal and antibacterial effects. For example:
    • Metal complexes of ligands based on piperazine derivatives have shown promising antifungal activity (Raj & Patel, 2015).
    • Synthesis of azole-containing piperazine derivatives demonstrated moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Anticancer Research

  • Anticancer Potential : Research on piperazine derivatives has also included the exploration of their anticancer properties:
    • Synthesis of Sparfloxacin derivatives, a form of N-substituted piperazinyl quinolones, has shown antibacterial and antimycobacterial activity, highlighting their potential in cancer research (Gurunani et al., 2022).
    • A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).

Other Applications

  • Synthesis of New Compounds : Piperazine derivatives have been used in the synthesis of various new compounds with potential therapeutic applications. For example:
    • Electrochemical synthesis of new substituted phenylpiperazines was conducted, showing the versatility of piperazine derivatives in creating new chemical entities (Nematollahi & Amani, 2011).
    • Synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicates the role of piperazine in creating diverse molecular structures (Bhat et al., 2018).

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.ClH/c1-10-8-9(14)12-4-2-11(3-5-12)6-7-13;/h10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCORFKAEDGNRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220017-24-2
Record name Ethanone, 1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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